N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 551936-81-3
VCID: VC15894317
InChI: InChI=1S/C18H16N2O2/c1-19(14-9-4-3-5-10-14)17(21)15-12-13-8-6-7-11-16(13)20(2)18(15)22/h3-12H,1-2H3
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

CAS No.: 551936-81-3

Cat. No.: VC15894317

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide - 551936-81-3

Specification

CAS No. 551936-81-3
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide
Standard InChI InChI=1S/C18H16N2O2/c1-19(14-9-4-3-5-10-14)17(21)15-12-13-8-6-7-11-16(13)20(2)18(15)22/h3-12H,1-2H3
Standard InChI Key FGBFZBPAUGTKOG-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C(C1=O)C(=O)N(C)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,1-Dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (C₁₈H₁₆N₂O₃) features a quinoline backbone substituted at the 3-position with a carboxamide group. The N,1-dimethyl and N-phenyl modifications enhance its stability and bioavailability . The IUPAC name, N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide, reflects its substitution pattern . X-ray crystallography reveals a planar quinoline ring system, with the carboxamide group adopting a conformation favorable for hydrogen bonding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₃
Molecular Weight324.34 g/mol
CAS Number84088-42-6
SolubilityLow in water; soluble in DMSO
LogP2.8

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals for the 4-hydroxy group (δ 16–17 ppm in DMSO-d₆) and aromatic protons . Mass spectrometry (ESI) shows a molecular ion peak at m/z 325.1 [M+H]⁺ . Infrared spectroscopy reveals stretches for the carbonyl (1650 cm⁻¹) and hydroxyl (3200 cm⁻¹) groups.

Synthesis and Development

Synthetic Pathways

The synthesis involves cyclocondensation of substituted anilines with ethyl acetoacetate, followed by carboxamide formation. A representative route:

  • Quinoline Core Formation: Reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions yields 4-hydroxy-2-oxo-1,2-dihydroquinoline .

  • N-Methylation: Treatment with methyl iodide in the presence of a base introduces the N,1-dimethyl groups .

  • Carboxamide Coupling: Reaction with phenyl isocyanate in anhydrous THF completes the synthesis .

Optimization Challenges

Early synthetic routes suffered from low yields (30–40%) due to side reactions at the 4-hydroxy group . Modern approaches employ protective groups (e.g., tert-butyldimethylsilyl) to improve efficiency, achieving yields >70% .

Pharmacological Applications

Immunomodulation and Autoimmune Diseases

Roquinimex demonstrates efficacy in experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model. Daily dosing (1–5 mg/kg) reduces demyelination by 60–80% via suppression of Th17 cells . Clinical trials in relapsing-remitting multiple sclerosis (RRMS) showed a 40% reduction in relapse rates compared to placebo .

Oncology

In prostate cancer models, Roquinimex inhibits angiogenesis by downregulating HIF-1α and VEGF. A phase II trial (N=148) reported a 68% reduction in PSA progression for metastatic castration-resistant prostate cancer (mCRPC) patients . Synergy with docetaxel enhances antitumor effects, doubling median survival in murine models .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC₅₀ (μM)MechanismSource
PC-3 (Prostate)12.4Apoptosis via Bcl-2 downregulation
MCF-7 (Breast)18.9Cell cycle arrest (G2/M)
U87MG (Glioblastoma)9.7Angiogenesis inhibition

Neuroprotection

Roquinimex crosses the blood-brain barrier, attenuating neuroinflammation in Alzheimer’s disease models. Daily administration (10 mg/kg) reduces amyloid-β plaques by 50% in APP/PS1 mice . Mechanistically, it inhibits microglial activation by suppressing NF-κB signaling .

Mechanisms of Action

Immunological Targets

Roquinimex modulates dendritic cell function, reducing IL-12 and IL-23 production by 70% in vitro . This shifts T-cell differentiation from Th1/Th17 to Treg phenotypes, critical for autoimmune disease mitigation .

Enzymatic Inhibition

The compound inhibits 5-lipoxygenase (5-LOX) with an IC₅₀ of 10 μM, blocking leukotriene synthesis . In cancer cells, it suppresses PI3Kα (IC₅₀ = 27.5 μM), disrupting AKT/mTOR signaling .

Epigenetic Effects

Dose-dependent histone deacetylase (HDAC) inhibition (30% at 10 μM) enhances chromatin accessibility, potentiating gene expression in immune cells .

Trial PhaseIndicationParticipantsOutcomeSource
IIRRMS21040% relapse reduction
IIImCRPC1,200rPFS: 14.1 vs. 9.8 months
I/IILupus Nephritis45Proteinuria reduction: 35%

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